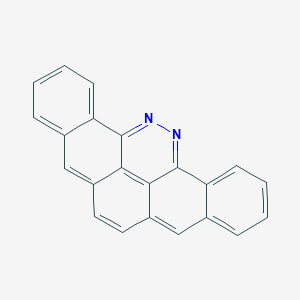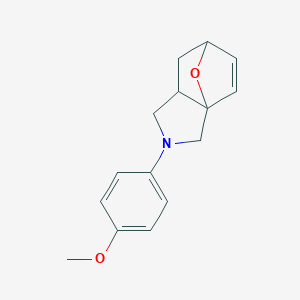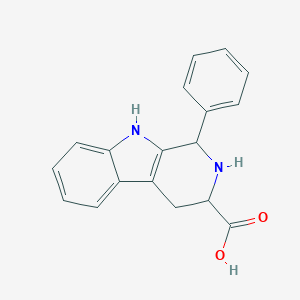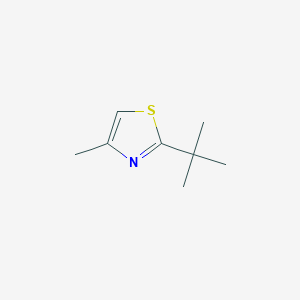![molecular formula C7H7N3OS B091309 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-22-9](/img/structure/B91309.png)
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical And Physiological Effects
Studies have shown that 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Advantages And Limitations For Lab Experiments
The advantages of using 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one in lab experiments include its relatively simple synthesis method and its potential applications in various fields of science. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one. These include further investigation of its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, studies could focus on optimizing the synthesis method for this compound and exploring its potential side effects.
Synthesis Methods
The synthesis of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been reported using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of triethylamine to yield the intermediate product, which is then reacted with hydrazine hydrate and acetic anhydride to obtain the final product.
Scientific Research Applications
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
16943-22-9 |
|---|---|
Product Name |
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C7H7N3OS/c1-4-3-12-7-8-6(11)5(2)9-10(4)7/h3H,1-2H3 |
InChI Key |
NQXLJYJMGIMYOS-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=O)C(=NN12)C |
Canonical SMILES |
CC1=CSC2=NC(=O)C(=NN12)C |
synonyms |
3,6-Dimethyl-7H-[1,3]thiazol[3,2-b][1,2,4]triazin-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



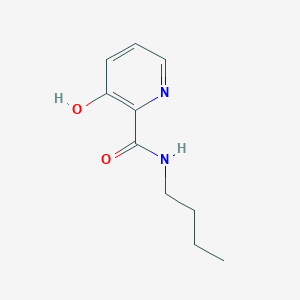

![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)




